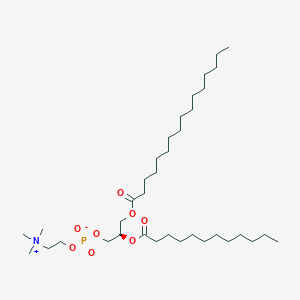

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1-Palmitoil-2-lauroil-sn-glicero-3-PC es un fosfolípido con sustituyentes acilo específicos en las posiciones sn-1 y sn-2. Específicamente:

- La posición sn-1 contiene una cadena acilo palmitoil (16:0).

- La posición sn-2 contiene una cadena acilo lauril (12:0).

Este compuesto juega un papel crucial en el estudio de las interacciones de contacto cadena-cadena que contribuyen a la estabilidad estructural de las bicapas de membrana lipídica .

Métodos De Preparación

Rutas Sintéticas: 1,2-PLPC se puede sintetizar a través de reacciones químicas que involucran glicerol, ácidos grasos y colina. Las rutas sintéticas específicas pueden variar, pero generalmente implican la esterificación del glicerol con los ácidos grasos respectivos seguida de la fosforilación para formar el grupo de cabeza de fosfatidilcolina.

Producción Industrial: Los métodos de producción industrial a menudo implican síntesis enzimática o química. Estos procesos se optimizan para obtener rendimiento, pureza y escalabilidad.

Análisis De Reacciones Químicas

1,2-PLPC puede sufrir varias reacciones:

Oxidación: Puede sufrir reacciones oxidativas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar las cadenas acilo.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo de cabeza de fosfocolina. Los reactivos y condiciones comunes dependen del tipo específico de reacción y las modificaciones deseadas.

Productos principales:

- Derivados oxidados con cadenas acilo alteradas.

- Fosfolípidos modificados estructuralmente.

Aplicaciones Científicas De Investigación

Structural Role in Biological Membranes

Phospholipid Composition

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a phospholipid that contributes to the structural integrity of biological membranes. It consists of a hexadecanoyl (16:0) chain at the sn-1 position and a dodecanoyl (12:0) chain at the sn-2 position, making it a part of the diacylglycerophosphocholines class. This unique composition plays a crucial role in maintaining membrane fluidity and stability, which are essential for cellular functions such as signaling and transport .

Membrane Dynamics

Studies have shown that the acyl chain length and saturation influence membrane properties like permeability and phase behavior. The presence of this compound in model membranes has been used to investigate lipid-lipid interactions and their effects on membrane dynamics .

Drug Delivery Systems

Nanoparticle Formulations

This phospholipid is increasingly utilized in formulating lipid-based drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Research indicates that nanoparticles composed of this phosphatidylcholine can improve targeted delivery and reduce systemic toxicity .

Case Studies

Several studies have demonstrated the efficacy of drug formulations using this compound. For example, a study published in Journal of Controlled Release showed that liposomes containing this compound significantly enhanced the delivery of anticancer agents to tumor sites while minimizing side effects .

Biochemical Research

Cell Signaling Pathways

Phosphatidylcholines, including this compound, play pivotal roles in cell signaling pathways. They are involved in the production of second messengers such as diacylglycerol and phosphatidic acid, which are crucial for various cellular responses .

Experimental Models

Researchers utilize this compound in experimental models to study lipid-mediated signaling mechanisms. Its incorporation into cell culture systems allows for the exploration of how alterations in membrane composition affect signaling pathways related to cell growth and apoptosis.

Material Science Applications

Biomaterials Development

In material science, this compound is being explored for developing biomaterials suitable for tissue engineering applications. Its biocompatibility and ability to form stable lipid bilayers make it an attractive candidate for creating scaffolds that mimic natural extracellular matrices .

Surface Coatings

Additionally, this phospholipid can be used to modify surfaces for improved biocompatibility in medical devices. Studies indicate that coatings made from this compound can enhance cellular adhesion and proliferation on implantable devices .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Structural Role in Membranes | Maintains membrane fluidity and stability | Investigated lipid-lipid interactions; essential for cellular functions |

| Drug Delivery Systems | Enhances solubility and bioavailability of hydrophobic drugs | Improved targeted delivery of anticancer agents in liposome formulations |

| Biochemical Research | Involved in cell signaling pathways | Explored lipid-mediated signaling mechanisms in cell culture systems |

| Material Science | Used in biomaterials for tissue engineering; surface coatings for medical devices | Enhanced cellular adhesion on implantable devices |

Mecanismo De Acción

El mecanismo de acción exacto involucra:

Fluidez de la Membrana: 1,2-PLPC afecta la fluidez de la membrana debido a sus cadenas acilo específicas.

Señalización Celular: Puede influir en las vías de señalización a través de interacciones de membrana.

Comparación Con Compuestos Similares

1,2-PLPC destaca por su estructura de cadena mixta. Los compuestos similares incluyen:

- Otras fosfatidilcolinas con diferentes cadenas acilo.

1-Palmitoil-2-oleoil-sn-glicero-3-PC (POPC): Contiene ácido oleico (insaturado) en la posición sn-2.

Actividad Biológica

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (HDPC) is a phospholipid belonging to the class of lysophosphatidylcholines. Its unique structure, characterized by a hexadecanoyl (C16:0) chain at the sn-1 position and a dodecanoyl (C12:0) chain at the sn-2 position, contributes to its diverse biological activities. This article explores the biological activity of HDPC, focusing on its role in cellular membranes, drug delivery systems, and potential therapeutic applications.

- Molecular Formula : C36H72NO8P

- Molecular Weight : 677.9 g/mol

- CAS Number : 82765-47-7

- IUPAC Name : [(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Membrane Interaction

HDPC plays a crucial role in maintaining the structural integrity and fluidity of lipid bilayers. Its amphiphilic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, which is essential for cellular functions such as signaling and membrane fusion.

Cell Signaling

Phosphatidylcholines, including HDPC, are involved in various signaling pathways. They modulate membrane properties that influence receptor activity and intracellular signaling cascades. The presence of specific acyl chains can alter the physical state of membranes, affecting protein interactions and cellular responses .

Drug Delivery Systems

HDPC has been incorporated into liposomal formulations for targeted drug delivery. Its ability to form stable lipid bilayers enhances the encapsulation efficiency of therapeutic agents, improving their bioavailability and reducing systemic toxicity.

Pulmonary Surfactant Role

Research indicates that HDPC may play a role in pulmonary surfactant systems, which are critical for reducing surface tension in alveoli during respiration. This property suggests potential applications in treating respiratory distress syndromes .

Study 1: Lipid Bilayer Stability

A study examined the effects of various phosphatidylcholines on lipid bilayer stability. HDPC demonstrated superior stability compared to other phospholipids due to its unique acyl chain composition. The findings indicated that HDPC could be beneficial in formulating more resilient liposomal systems for drug delivery .

Study 2: Interaction with Biomolecules

Another investigation focused on the interaction between HDPC and flavonoids within lipid membranes. The results showed that flavonoids could penetrate lipid bilayers, affecting membrane dynamics and potentially enhancing the bioactivity of both compounds .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-lauroyl-sn-glycero-3-phosphocholine | C36H72NO8P | Used in studying lipid bilayer interactions |

| 1-Hexadecanoyl-2-hexadecyl-sn-glycero-3-phosphocholine | C36H72NO8P | Exhibits unique stability due to identical chain lengths |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | C36H72NO8P | Important in studying phospholipid metabolism |

The comparative analysis highlights how the specific acyl chain lengths in HDPC influence its physical properties and biological functions differently compared to structurally similar compounds.

Propiedades

IUPAC Name |

[(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRJLLUJKRFEBG-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104800 | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82765-47-7 | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82765-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.